Chloromethyl(4-chlorophenoxy)dimethylsilane
Overview
Description
Chloromethyl(4-chlorophenoxy)dimethylsilane is an organosilicon compound with the chemical formula C₉H₁₂Cl₂OSi. It is known for its unique properties and is widely used in various scientific research applications. The compound is characterized by the presence of a chloromethyl group, a 4-chlorophenoxy group, and two dimethylsilyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl(4-chlorophenoxy)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl(4-chlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid decomposition of the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include methyl-substituted silanes.
Scientific Research Applications
Chloromethyl(4-chlorophenoxy)dimethylsilane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic compounds, particularly in the modification of molecular structures.
Pharmaceutical Development: The compound is used in the development of new drugs and pharmaceuticals, where it helps in modifying the structure and properties of organic molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Biological Research: The compound is used in the study of biological systems, particularly in the development of new biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of chloromethyl(4-chlorophenoxy)dimethylsilane is not fully understood. it is believed to act as a nucleophilic catalyst, donating electrons to other molecules and facilitating chemical reactions. The compound is also involved in the formation of covalent bonds between organic molecules, which is crucial in the development of new drugs and pharmaceuticals.
Comparison with Similar Compounds
Chloromethyl(4-chlorophenoxy)dimethylsilane can be compared with other similar organosilicon compounds, such as:
- Chloromethyl(4-methylphenoxy)dimethylsilane
- Chloromethyl(4-ethoxyphenoxy)dimethylsilane
- Chloromethyl(4-fluorophenoxy)dimethylsilane
Uniqueness
This compound is unique due to the presence of both chloromethyl and 4-chlorophenoxy groups, which impart distinct reactivity and properties. The combination of these groups with the dimethylsilyl moiety makes it a valuable reagent in various chemical transformations and applications.
Properties
IUPAC Name |
chloromethyl-(4-chlorophenoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2OSi/c1-13(2,7-10)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDIJBIEWICIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369755 | |
Record name | chloromethyl-(4-chlorophenoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203785-59-5 | |
Record name | 1-Chloro-4-[[(chloromethyl)dimethylsilyl]oxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203785-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | chloromethyl-(4-chlorophenoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl(4-chlorophenoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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